GSK8612
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Overview
Description
GSK8612 is a highly selective and potent inhibitor of TANK-binding kinase 1 (TBK1), a serine/threonine protein kinase. TBK1 is a noncanonical member of the IkB kinase (IKK) family and plays a crucial role in regulating signaling pathways involved in innate immunity, oncogenesis, energy homeostasis, autophagy, and neuroinflammation . This compound has shown promise in enhancing the sensitivity of acute myeloid leukemia cells to daunorubicin by inhibiting TBK1 .
Mechanism of Action
- In THP1 cells, this compound inhibits IFNβ secretion in response to dsDNA and cGAMP (the natural ligand for STING) .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
GSK8612 inhibits toll-like receptor (TLR)3-induced IRF3 phosphorylation in Ramos cells and type I IFN secretion in primary human mononuclear cells . It also inhibits secretion of IFNβ in response to dsDNA and cGAMP, the natural ligand for STING .
Cellular Effects
This compound has been shown to enhance daunorubicin sensitivity in acute myeloid leukemia cells via the AKT-CDK2 pathway . It successfully inhibited TBK1 expression, resulting in the increased sensitivity of AML cells to daunorubicin .
Molecular Mechanism
This compound inhibits TBK1 by reducing the phosphorylation of TBK1 in cultured human cells in response to multiple inducers . It is activated by both upstream kinase phosphorylation and by trans-autophosphorylation .
Metabolic Pathways
This compound is involved in the TBK1-mTOR signaling pathway
Preparation Methods
The synthesis of GSK8612 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using advanced organic synthesis techniques and requires careful control of reaction parameters to achieve high purity and yield .
Chemical Reactions Analysis
GSK8612 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens.
Scientific Research Applications
GSK8612 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the biology of TBK1 in various models.
Biology: Investigated for its role in regulating signaling pathways in innate immunity, autophagy, and neuroinflammation.
Medicine: Explored for its potential in enhancing the sensitivity of cancer cells to chemotherapy drugs like daunorubicin.
Industry: Utilized in the development of new therapeutic agents targeting TBK1-related pathways
Comparison with Similar Compounds
GSK8612 is unique in its high selectivity and potency as a TBK1 inhibitor. Similar compounds include:
BX795: Another TBK1 inhibitor, but with lower selectivity compared to this compound.
MRT67307: Inhibits both TBK1 and IKKε, making it less selective than this compound.
Amlexanox: A dual inhibitor of TBK1 and IKKε, used in the treatment of inflammatory diseases. This compound stands out due to its superior selectivity and potency, making it an ideal probe for studying TBK1-related pathways .
Properties
IUPAC Name |
4-[[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF3N7O2S/c1-10-14(8-28(27-10)9-17(19,20)21)25-16-24-7-13(18)15(26-16)23-6-11-2-4-12(5-3-11)31(22,29)30/h2-5,7-8H,6,9H2,1H3,(H2,22,29,30)(H2,23,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPHMUIGESPOTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC2=NC=C(C(=N2)NCC3=CC=C(C=C3)S(=O)(=O)N)Br)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF3N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.